

A Comparative Guide: ELISA vs. LC-MS/MS for Sulfadimethoxine Residue Detection

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sulfadimethoxine**

Cat. No.: **B1681780**

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The accurate detection of **sulfadimethoxine** (SDM), a sulfonamide antibiotic widely used in veterinary medicine, is crucial for ensuring food safety and conducting pharmacokinetic studies. Two of the most common analytical methods employed for this purpose are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of these two techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their specific needs.

At a Glance: Key Performance Characteristics

Both ELISA and LC-MS/MS offer robust solutions for **sulfadimethoxine** detection, yet they differ significantly in their principles, performance, and applications. ELISA is a high-throughput screening method, ideal for analyzing a large number of samples, while LC-MS/MS is the gold standard for confirmation and quantification due to its high specificity and sensitivity.

Quantitative Performance Comparison

The following tables summarize the key quantitative performance parameters for ELISA and LC-MS/MS in the detection of **sulfadimethoxine**, compiled from various validation studies.

Table 1: Comparison of Performance Characteristics for **Sulfadimethoxine** Detection

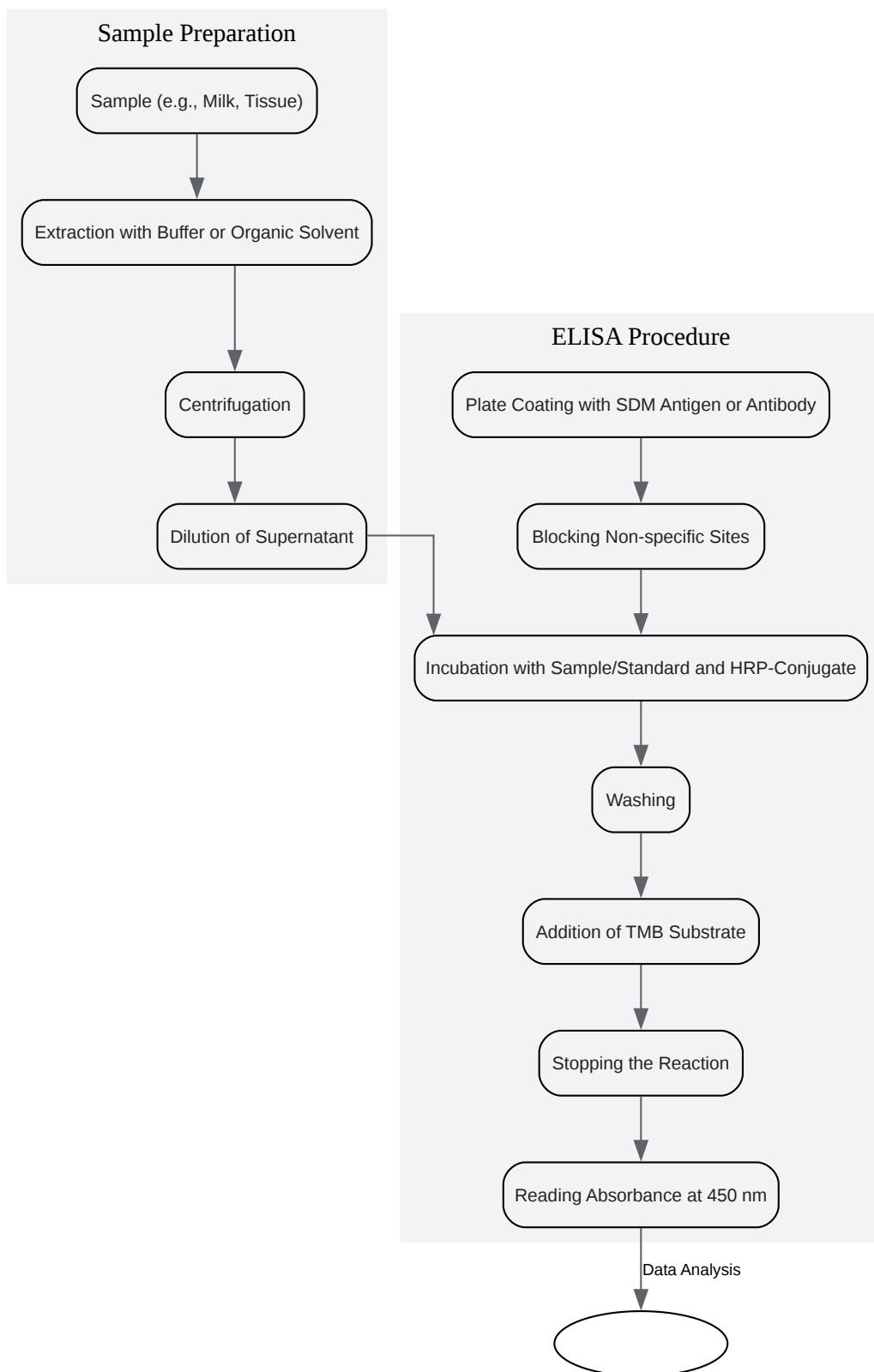
Parameter	ELISA	LC-MS/MS
Principle	Antigen-antibody binding	Physicochemical separation and mass-to-charge ratio
Specificity	Can be subject to cross-reactivity with structurally similar compounds	Highly specific, based on molecular weight and fragmentation patterns
Application	Screening, semi-quantitative analysis	Confirmation, quantification, metabolite identification
Throughput	High (96-well plate format)	Lower, sequential sample analysis
Cost per Sample	Lower	Higher
Instrumentation	Plate reader	LC-MS/MS system
Expertise Required	Moderate	High

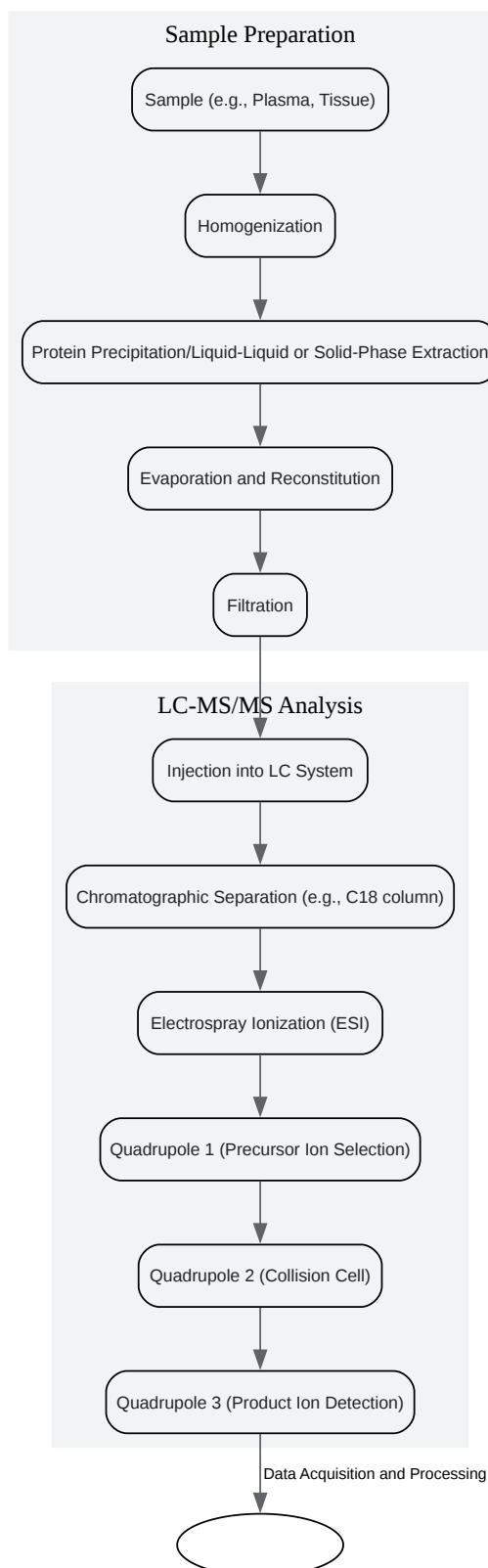
Table 2: Quantitative Performance Data for **Sulfadimethoxine** Detection

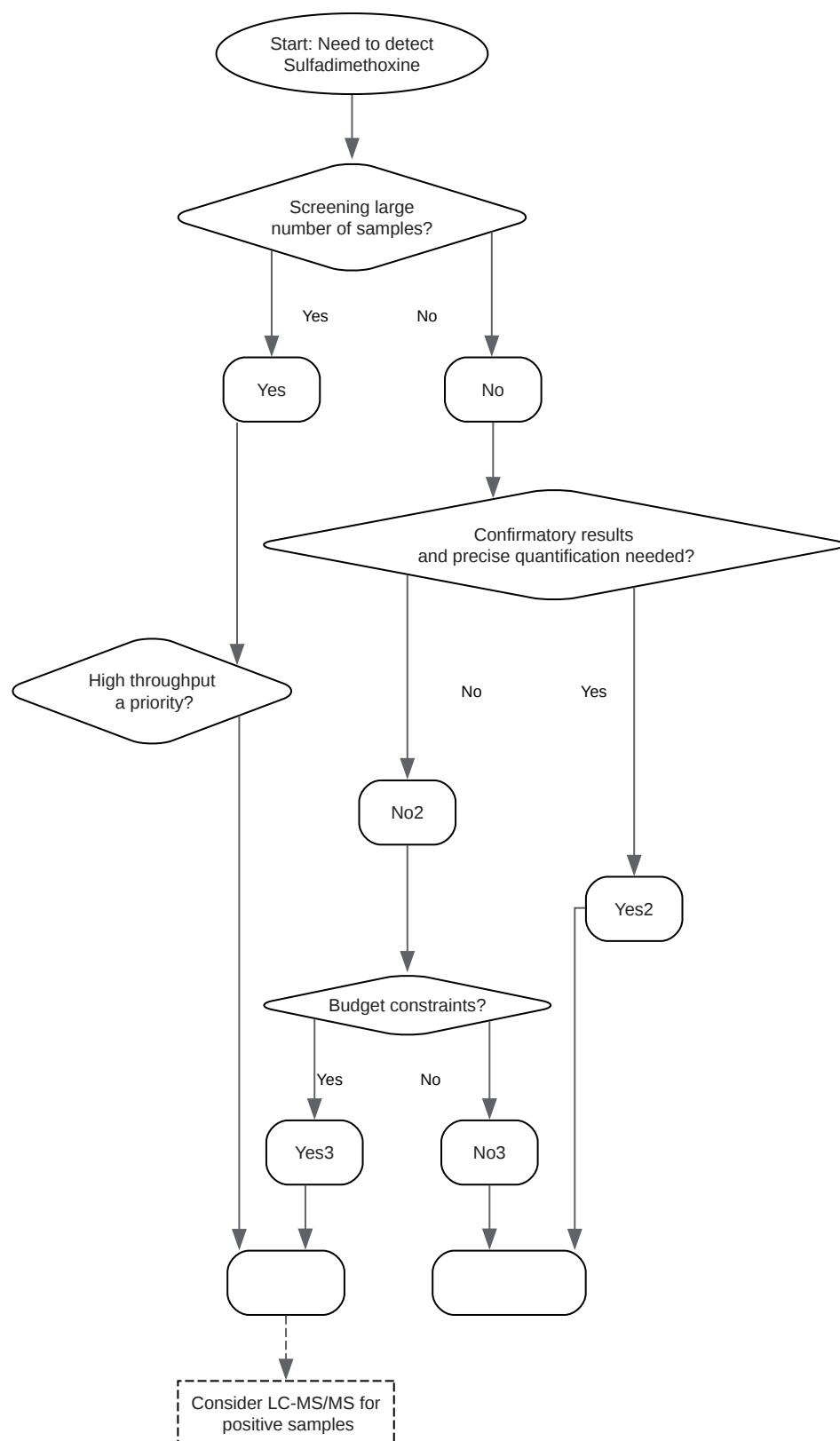
Parameter	ELISA	LC-MS/MS
Limit of Detection (LOD)	1 - 4 ng/mL (ppb)[1]	0.1 - 1 pg on column[2]
Limit of Quantitation (LOQ)	Typically in the low ng/mL range	Sub ng/mL to low ng/mL range
Accuracy (Recovery)	60.1% - 95.7% in chicken liver[3]	86% - 104% in poultry and beef[4]
Precision (%RSD)	Intra-assay: 12.8%-14.1%, Inter-assay: 14.0%-20.5%[4]	< 12% in feed, < 16% in fish fillet[5]
Linearity (r ²)	> 0.99[6]	> 0.99[5][7]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for ELISA and LC-MS/MS for the detection of **sulfadimethoxine**.







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